6-Isobutoxypyrazine-2-carboxylic acid
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Overview
Description
6-Isobutoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features an isobutoxy group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of pyrazine-2-carboxylic acid with isobutyl alcohol in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Isobutoxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction could produce pyrazine-2-methanol .
Scientific Research Applications
6-Isobutoxypyrazine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Isobutoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid: A closely related compound with similar chemical properties but lacking the isobutoxy group.
6-Chloropyrazine-2-carboxylic acid: Another derivative of pyrazine-2-carboxylic acid with a chlorine substituent instead of an isobutoxy group.
Uniqueness: 6-Isobutoxypyrazine-2-carboxylic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(2-methylpropoxy)pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-3-7(11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVALCGWHGFNHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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